(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one
Description
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXROTVMVZZBR-XBLVEGMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, also known by its CAS number 373650-95-4, is a member of the penta-1,4-diene class of compounds. Its structure features a dimethylamino group and a methoxyphenyl moiety, which may contribute to its biological activity. This article synthesizes current research findings on its biological properties, including potential therapeutic applications.
- Molecular Formula : C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- IUPAC Name : this compound
- CAS Number : 373650-95-4
Biological Activity Overview
Research into the biological activity of this compound has highlighted its potential in various therapeutic areas. Key findings include:
Neuroprotective Effects
The dimethylamino group may confer neuroprotective properties. Research suggests that compounds containing this moiety can modulate neurotransmitter levels and exhibit antioxidant activity.
Data Table: Biological Activities of Related Compounds
Case Studies
A recent study investigated the effects of structurally similar compounds on cancer cell lines. The results indicated that these compounds could effectively induce G1 cell cycle arrest and apoptosis in vitro. This suggests that this compound may exhibit similar anticancer properties.
Case Study 1: In Vitro Testing
In vitro assays using SKM-1 cells revealed that treatment with related penta-diene derivatives resulted in:
- Increased levels of acetyl-histone H3.
- Induction of P21 expression.
These findings underscore the potential for developing this compound as a therapeutic agent in oncology.
Scientific Research Applications
Antibacterial Properties
Research has indicated that derivatives of penta-1,4-dien-3-one compounds exhibit notable antibacterial activities. For instance, studies have shown that mono-carbonyl analogs similar to (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one demonstrate effectiveness against Gram-positive bacteria and certain Gram-negative strains resistant to conventional antibiotics like ampicillin .
| Compound | Activity Against | Notes |
|---|---|---|
| This compound | Gram-positive and some Gram-negative | Potential for developing new antibiotics |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization and transformation into other biologically active compounds. The reactivity of the conjugated diene system enables various cycloaddition reactions and C–H bond functionalization processes .
Pharmaceutical Development
Due to its structural features, this compound is being explored for its potential role in drug development. Compounds with similar frameworks have been investigated for their ability to modulate biological pathways relevant to cancer therapy and neuropharmacology .
Case Study 1: Antimicrobial Efficacy
A study published in Organic & Biomolecular Chemistry investigated the antibacterial properties of various penta-1,4-dien-3-one derivatives. The findings revealed that compounds with dimethylamino substitutions showed enhanced activity against resistant bacterial strains. This suggests that this compound could be a lead compound for further development in antimicrobial therapies .
Case Study 2: Synthesis of Functionalized Derivatives
In another research effort focused on synthetic methodologies involving this compound, scientists successfully utilized this compound as a precursor for synthesizing more complex organic molecules through cycloaddition reactions. This highlights its utility as a building block in organic synthesis and the potential for creating novel compounds with therapeutic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Electronic Effects
The target compound’s dimethylamino and 3-methoxyphenyl substituents distinguish it from similar derivatives. Key structural analogs include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance solubility and radical scavenging capacity. For example, curcumin analogs with methoxy groups (F3, LE) show superior cytotoxicity compared to non-substituted derivatives .
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) : Increase electrophilicity and stability. Compounds like 4o (nitrophenyl-thiadiazole) exhibit strong antiviral activity due to enhanced interaction with viral proteins .
- Heterocyclic Moieties (e.g., thiadiazole, imidazole) : Improve target specificity. Thiadiazole-containing derivatives (4d, 4e) show >70% inhibition rates against tobacco mosaic virus (TMV) .
Physical Properties
Higher melting points correlate with crystalline stability in compounds like 4d and F3, whereas oily derivatives (e.g., 5d) may exhibit better membrane permeability .
Antiviral Activity
- Thiadiazole Derivatives (4d, 4e) : 79% inhibition of TMV at 500 µg/mL, surpassing ribavirin (61.8%) .
- Oxime Ethers (5d, 5m) : 66.9–87.0% inhibition rates via inactivation of viral particles .
Antiproliferative Activity
- Imidazolyl-Thiazolyl Hybrids (49, 50) : IC50 values <10 µM against prostate cancer cells due to trifluoromethyl-enhanced lipophilicity .
- Curcumin Analogs (F3, LE) : 5–10-fold greater cytotoxicity in MCF-7 cells than curcumin, attributed to methoxy-mediated ROS generation .
Antioxidant Activity
- Amino-Substituted Derivatives (MCC 009): High HOO· and CH3OO· radical scavenging via HAT/SET-PT mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves aldol condensation or similar conjugated enone synthesis. For analogs like diarylpentanoids, ketones and aldehydes are reacted under basic or acidic conditions, with solvent choice (e.g., Et₂O, THF) and temperature (room vs. reflux) influencing yield. Optimization requires monitoring via TLC or HPLC and adjusting stoichiometry of reagents like 3-methoxybenzaldehyde and dimethylaminoacetone derivatives. Post-synthesis purification via column chromatography (e.g., EtOAc/hexanes gradients) is critical .
- Key Parameters : Reaction time (e.g., 48 hours for similar compounds), solvent polarity, and catalyst selection (e.g., NaOH vs. organocatalysts). Yield improvements may require iterative adjustments to avoid side products like stereoisomers .
Q. How can spectroscopic techniques (FTIR, Raman, NMR) confirm the structural identity of this compound?
- Methodology :
- FTIR/Raman : Identify functional groups (C=O at ~1650–1700 cm⁻¹, conjugated C=C at ~1600 cm⁻¹, and methoxy C-O at ~1250 cm⁻¹). Discrepancies between experimental and computed spectra (using DFT/B3LYP/6-311++G(d,p)) can validate molecular geometry .
- NMR : ¹H NMR should show methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and conjugated olefinic protons (δ 6.0–7.0 ppm with coupling constants J ≈ 15–16 Hz for trans-configuration). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, QSPR) predict the electronic and nonlinear optical (NLO) properties of this compound?
- Methodology : Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gap), dipole moments, and hyperpolarizability (β) for NLO potential. Solvent effects (PCM model) and electron-withdrawing/donating substituents (e.g., methoxy, dimethylamino) are modeled to assess charge transfer efficiency. QSPR models correlate substituent effects with properties like λₘₐₓ or redox potentials .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >10 nm may indicate inadequate solvent modeling or basis set limitations .
Q. How can contradictions between experimental and computational data on reactivity or stability be resolved?
- Case Example : If experimental degradation rates (e.g., hydrolysis) conflict with DFT-predicted stability, perform kinetic studies under varied pH/temperature. Use HPLC-MS to identify degradation products and revise computational models (e.g., transition state analysis with NEB method). Cross-validate with QSPR models incorporating steric/electronic descriptors .
Q. What experimental designs assess the environmental fate and ecotoxicological impact of this compound?
- Methodology : Follow INCHEMBIOL project frameworks:
- Abiotic Studies : Measure hydrolysis/photolysis rates (OECD 111) and soil sorption (OECD 106).
- Biotic Studies : Use microcosms to evaluate biodegradation (OECD 301F) and model trophic transfer (e.g., algae → Daphnia → fish).
- Analytical Tools : LC-MS/MS for quantification; ECOSAR for toxicity predictions .
Q. What strategies isolate stereoisomers or resolve racemic mixtures of this compound?
- Methodology : Chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/ethanol gradients. Alternatively, synthesize diastereomeric salts using resolving agents like tartaric acid. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Methodological Resources
- Spectral Data : Reference IR/Raman libraries (e.g., NIST Chemistry WebBook) and crystallographic databases (CCDC) for structural analogs .
- Computational Tools : Gaussian 16 for DFT; AutoDock for docking studies (if assessing biological activity) .
- Environmental Testing : Follow OECD guidelines for standardized ecotoxicity assays .
Key Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
